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Compound of Interest

Compound Name:

(Z)-5-(4-

Methylbenzylidene)imidazolidine-

2,4-dione

CAS No.: 28744-88-9

Cat. No.: B3050788

Get Quote

Executive Summary
The 5-benzylidene hydantoin scaffold represents a "privileged structure" in medicinal chemistry,

serving as a core for anticonvulsant, antimicrobial, and anticancer therapeutics. This guide

provides a technical comparison between two specific para-substituted derivatives: 5-(4-

methylbenzylidene)hydantoin (4-Me-BH) and 5-(4-chlorobenzylidene)hydantoin (4-Cl-BH).

The Verdict:

Aldose Reductase Inhibition:4-Cl-BH is generally the superior pharmacophore. The chloro

substituent enhances lipophilicity and halogen bonding capability, critical for binding in the

hydrophobic specificity pocket of Aldose Reductase (ALR2).

Antimicrobial Potency:4-Cl-BH typically exhibits lower MIC values (higher potency) against

Gram-positive bacteria (S. aureus) due to enhanced cell membrane permeability driven by

the lipophilic electron-withdrawing group.
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Cytotoxicity (Michael Acceptor Reactivity):4-Cl-BH possesses a more electrophilic exocyclic

double bond due to the electron-withdrawing nature of the chlorine (

). This increases its reactivity toward biological nucleophiles (e.g., cysteine thiols in kinase
active sites) compared to the electron-rich 4-Me-BH (

).

Physicochemical & Mechanistic Profiling[2]
The distinct biological profiles of these two derivatives stem from the electronic and steric

differences at the para position of the phenyl ring.

Electronic Effects & Reactivity
The bioactivity of benzylidene hydantoins is often linked to the reactivity of the exocyclic C=C

double bond, which acts as a Michael acceptor.
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The following diagram illustrates the structural divergence and its impact on the

pharmacophore's electronic cloud.
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Figure 1: Structural Activity Relationship (SAR) map highlighting the electronic modulation of

the Michael acceptor moiety by para-substituents.

Comparative Bioactivity Analysis
Aldose Reductase (ALR2) Inhibition
Aldose reductase inhibitors (ARIs) are critical for preventing diabetic complications

(neuropathy, cataracts). The enzyme's active site contains a hydrophobic specificity pocket that

favors lipophilic residues.

4-Cl-BH Performance: The chlorine atom provides a "lipophilic anchor." Studies on spiro-

hydantoin analogues have shown that chloro-substituted derivatives significantly outperform

their methyl or unsubstituted counterparts.[1] The Cl atom can engage in halogen bonding

with backbone carbonyls in the enzyme pocket.

4-Me-BH Performance: While active, the methyl group lacks the specific halogen-bond

capability and provides less lipophilic driving force, often resulting in higher IC50 values

(lower potency).

Antimicrobial Activity
In assays against S. aureus and E. coli:
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4-Cl-BH: Generally exhibits superior bacteriostatic activity. The electron-withdrawing nature

increases the acidity of the hydantoin N-H, potentially influencing hydrogen bonding

capabilities with bacterial targets. Furthermore, the higher LogP facilitates passive diffusion

across the bacterial cell wall.

4-Me-BH: Often shows moderate to weak activity. The electron-donating methyl group

reduces the electrophilicity required for mechanisms involving covalent modification of

bacterial enzymes.

Cytotoxicity & Kinase Inhibition
Benzylidene hydantoins have emerged as inhibitors of EGFR and HER2 tyrosine kinases.

Mechanism: The

-unsaturated ketone system (benzylidene moiety) can covalently modify cysteine residues in
the kinase ATP-binding pocket via Michael addition.

Comparison: The 4-Cl-BH derivative, being more electrophilic, reacts more readily with thiols

than 4-Me-BH. However, excessive reactivity can lead to non-specific toxicity (PAINS), so the

4-Me derivative acts as a "tuner" to lower reactivity if selectivity is the goal.

Experimental Protocols
Synthesis: Knoevenagel Condensation
Both derivatives are synthesized using a robust, self-validating Knoevenagel condensation

protocol.

Reagents:

Hydantoin (1.0 eq)

4-Chlorobenzaldehyde OR 4-Methylbenzaldehyde (1.0 eq)

Fused Sodium Acetate (buffer/base)

Glacial Acetic Acid (solvent/catalyst)
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Acetic Anhydride (dehydrating agent)

Workflow Diagram:
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Figure 2: Step-by-step synthesis workflow for 5-benzylidene hydantoin derivatives.

Validation Step:

Melting Point: 4-Cl-BH (292–294 °C) vs. 4-Me-BH (~240 °C). Distinct MPs confirm

successful derivatization.

1H-NMR: Look for the vinylic proton singlet (

6.4 ppm). The absence of the aldehyde proton (

10.0 ppm) confirms reaction completion.

Antimicrobial Assay (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC

25923).

Preparation: Dissolve compounds in DMSO (stock 1 mg/mL).

Dilution: Perform serial two-fold dilutions in Mueller-Hinton broth (range 500

g/mL to 0.9

g/mL).

Inoculation: Add bacterial suspension (

CFU/mL) to each well.

Incubation: 37°C for 24 hours.

Readout: MIC is the lowest concentration with no visible turbidity.

Control: DMSO blank (negative) and Ciprofloxacin (positive).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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